Bevirimat (CAS: 174022-42-5) is the prototype of the maturation inhibitor class of antiretroviral agents.[1][2][3] Derived from betulinic acid, it exhibits a distinct mechanism of action, selectively blocking the final proteolytic cleavage of the HIV-1 Gag polyprotein precursor at the capsid-spacer peptide 1 (CA-SP1) junction.[1][3][4] This inhibition prevents the formation of a mature, infectious viral core, resulting in the release of non-infectious virions.[1][5][6] Its favorable pharmacokinetic profile, characterized by a long plasma half-life of approximately 60-80 hours in humans, supports research into once-daily dosing regimens.[7][8][9]
Substituting Bevirimat with its analogs or other antiretroviral classes like protease inhibitors is unreliable for targeted research due to critical differences in activity against polymorphic HIV-1 strains.[1][10] Clinical and in-vitro data show that naturally occurring polymorphisms in the Gag SP1 region (e.g., at positions 369-371) can dramatically reduce susceptibility to Bevirimat, a key factor that led to the development of second-generation inhibitors designed specifically to overcome this limitation.[2][5][10] Therefore, Bevirimat is the essential tool for establishing a baseline or reference standard in studies investigating these specific resistance pathways. Furthermore, its unique interaction with the Gag CA-SP1 substrate, distinct from the enzymatic target of protease inhibitors, means that data generated with PIs cannot be extrapolated to the maturation inhibitor class.[7]
In human pharmacokinetic studies, single oral doses of Bevirimat demonstrated predictable, dose-proportional exposure and a long terminal elimination half-life, averaging between 60 and 80 hours.[1][10] Following a 250 mg single oral dose in healthy volunteers, the mean maximum plasma concentration (Cmax) reached 3.8 µg/mL.[1] Repeated dosing for 10 days resulted in approximately a 4-fold accumulation, with Cmax values reaching up to 58 µg/mL, confirming its suitability for sustained dosing regimens.[5]
| Evidence Dimension | Terminal Elimination Half-Life (t1/2) |
| Target Compound Data | 60–80 hours (single dose) |
| Comparator Or Baseline | N/A (Baseline pharmacokinetic property) |
| Quantified Difference | N/A |
| Conditions | Single and multiple oral doses in healthy human volunteers. |
This well-characterized, long half-life provides a reliable and reproducible pharmacokinetic baseline for in-vivo studies and simplifies dosing schedules in experimental protocols.
Bevirimat's antiviral activity is highly dependent on the amino acid sequence of the HIV-1 Gag SP1 region, making it an indispensable tool for studying resistance. In a clinical study, patients with baseline polymorphisms at Gag positions 369, 370, or 371 had a mean viral load reduction of only -0.05 log10 copies/mL.[1] In contrast, patients with the consensus amino acid sequence at these positions who achieved adequate trough concentrations (>20 µg/mL) experienced a mean viral load reduction of -1.26 log10 copies/mL.[1] Specifically, an in-vitro V7A mutation in SP1 confers high-level resistance, a key differentiator from second-generation inhibitors designed to overcome this liability.[5][10]
| Evidence Dimension | Mean Viral Load Reduction (14 days monotherapy) |
| Target Compound Data | -0.05 log10 copies/mL (in patients with Gag SP1 polymorphisms) |
| Comparator Or Baseline | Responders (no key polymorphisms): -1.26 log10 copies/mL |
| Quantified Difference | >25-fold difference in antiviral response |
| Conditions | Phase II clinical trial in treatment-experienced HIV-1 patients. |
For researchers studying Gag polymorphism-driven resistance, Bevirimat is the required reference compound, as its activity profile creates a clear, quantifiable distinction between susceptible and resistant viral strains that newer analogs are designed to eliminate.
Bevirimat free acid is characterized by poor solubility in aqueous media, a property that presents significant formulation challenges.[1] Patent literature discloses that the compound is poorly soluble in water, saline, dextrose, and PEG 400.[1] This inherent low solubility necessitates the use of specific salt forms (e.g., dimeglumine) or complex formulations with solubilizing agents like propylene glycol and ethanol to achieve desired concentrations for in-vivo administration.[1] For example, a stable oral solution required a vehicle containing approximately 33-36% propylene glycol and 12-14% ethanol to solubilize the bevirimat dimeglumine salt at a concentration of 12.5 mg/mL (free acid equivalent).[1]
| Evidence Dimension | Aqueous Solubility |
| Target Compound Data | Poorly soluble |
| Comparator Or Baseline | Aqueous vehicles (water, saline, dextrose) |
| Quantified Difference | Qualitative (not soluble) |
| Conditions | Standard pharmaceutical excipients. |
Procuring a well-characterized, high-purity batch of Bevirimat is critical for avoiding lot-to-lot variability and ensuring the reproducibility of formulation-dependent preclinical studies.
Use as the definitive reference compound to phenotype viral isolates and quantify the impact of Gag SP1 polymorphisms (e.g., Q369H, V370A) on maturation inhibitor susceptibility. Its sharp activity cliff between susceptible and resistant strains makes it the ideal tool for validating genotypic resistance assays.[1][10]
Employ as the primary positive control and performance benchmark in cell-based assays designed to discover next-generation maturation inhibitors. Its well-documented potency and mechanism provide a robust baseline for assessing the activity of new chemical entities.[5]
Leverage its predictable oral absorption and long half-life to establish and validate animal models for studying the in-vivo efficacy of maturation inhibitors. The extensive human PK data allows for more reliable cross-species scaling and interpretation of preclinical results.[2][7]
Utilize as a specific chemical probe to arrest the viral maturation process at the CA-SP1 cleavage step. This allows for detailed biochemical and structural studies of the immature Gag lattice and the molecular events required for forming an infectious viral core.[8]